N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-4-chlorobenzenesulfonohydrazide
Overview
Description
N’-[(1E)-1-(bicyclo[221]hept-2-yl)ethylidene]-4-chlorobenzenesulfonohydrazide is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a bicyclo[221]heptane ring system, which is a common motif in organic chemistry due to its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-4-chlorobenzenesulfonohydrazide typically involves the reaction of bicyclo[2.2.1]hept-2-ene with 4-chlorobenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-4-chlorobenzenesulfonohydrazide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency . The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-4-chlorobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives
Scientific Research Applications
N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-4-chlorobenzenesulfonohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-4-chlorobenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-4-chlorobenzenesulfonohydrazide include:
- Bicyclo[2.2.1]hept-2-ene derivatives
- Chlorobenzenesulfonohydrazide derivatives
- Other bicyclic compounds with sulfonohydrazide moieties
Uniqueness
The uniqueness of N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-4-chlorobenzenesulfonohydraz
Properties
IUPAC Name |
N-[(E)-1-(2-bicyclo[2.2.1]heptanyl)ethylideneamino]-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c1-10(15-9-11-2-3-12(15)8-11)17-18-21(19,20)14-6-4-13(16)5-7-14/h4-7,11-12,15,18H,2-3,8-9H2,1H3/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFCWQABIOVAIP-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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